![molecular formula C23H22N6O2S B2514973 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide CAS No. 1105238-14-9](/img/structure/B2514973.png)
4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in medicinal chemistry due to its presence in many biologically active compounds .
Molecular Structure Analysis
The molecular formula of the compound is C23H22N6O2S. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The compound also contains a benzamide group.Scientific Research Applications
Heterocyclic Compound Synthesis
Research on similar compounds has focused on synthesizing new heterocyclic derivatives incorporating the pyrazolopyridine moiety or related structures. These studies highlight the chemical versatility and potential for creating compounds with significant biological activities. For instance, a study by Sraa Abu-Melha (2013) discusses the synthesis of new heterocycles, including pyrazole, thiazole, and triazine derivatives, demonstrating antimicrobial potential (Sraa Abu-Melha, 2013). This work underscores the chemical framework's capacity for generating biologically active molecules.
Antimicrobial Activity
Several compounds within this chemical class have been synthesized and evaluated for their antimicrobial properties. For example, research demonstrates the creation of novel pyrazolopyridine derivatives and their subsequent testing as antimicrobial agents, with some compounds showing promising results (Sraa Abu-Melha, 2013). This indicates the potential of such compounds in developing new antimicrobial therapies.
Anticancer and Antioxidant Activities
Research on related chemical structures has also explored their potential anticancer and antioxidant activities. The synthesis of new derivatives and their evaluation against cancer cell lines or for antioxidant capacity highlights the possibility of discovering compounds with therapeutic benefits in oncology and disease prevention. For example, a study by Khaled R. A. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated them for antitumor activity, finding that some compounds showed promising inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Khaled R. A. Abdellatif et al., 2014).
properties
IUPAC Name |
4-[[2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-13-4-9-18(10-14(13)2)29-21-19(11-25-29)15(3)27-28-23(21)32-12-20(30)26-17-7-5-16(6-8-17)22(24)31/h4-11H,12H2,1-3H3,(H2,24,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXILGUERTBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

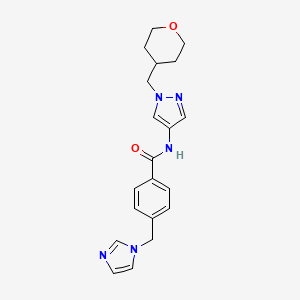
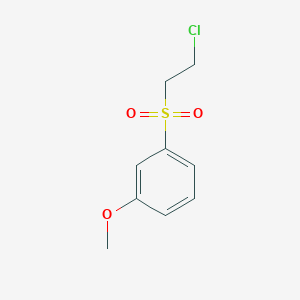
![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
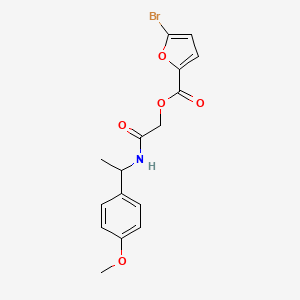
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
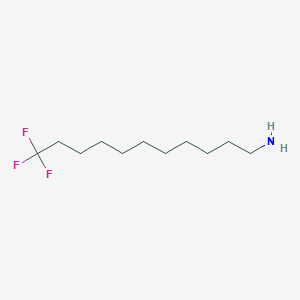
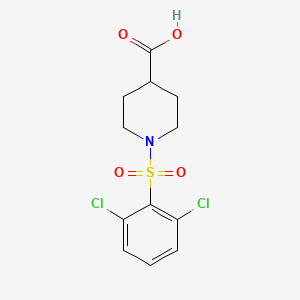
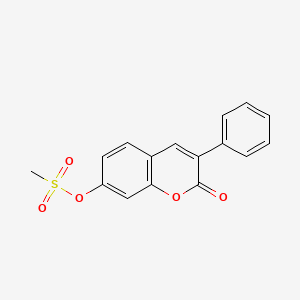



![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)

![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)